Cas no 1058248-72-8 (2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one)

2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one structure
1058248-72-8 structure
商品名:2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
CAS番号:1058248-72-8
MF:C21H20FN5O
メガワット:377.414807319641
CID:5863448
PubChem ID:51523002

2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-(2-fluorophenyl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone
    • 2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
    • 1058248-72-8
    • 2-(2-fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
    • AMS_CNC_ID-127882878
    • AKOS024494868
    • SMSSF-0625546
    • F5072-3893
    • インチ: 1S/C21H20FN5O/c22-17-6-2-1-5-16(17)20(28)15-26-11-13-27(14-12-26)21-9-8-19(24-25-21)18-7-3-4-10-23-18/h1-10H,11-15H2
    • InChIKey: RTNFERMWNCNMSR-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCN(C2=NN=C(C3=NC=CC=C3)C=C2)CC1)C(=O)C1=CC=CC=C1F

計算された属性

  • せいみつぶんしりょう: 377.16518844g/mol
  • どういたいしつりょう: 377.16518844g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 513
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5072-3893-5μmol
2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1058248-72-8
5μmol
$63.0 2023-09-10
Life Chemicals
F5072-3893-2mg
2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1058248-72-8
2mg
$59.0 2023-09-10
Life Chemicals
F5072-3893-10mg
2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1058248-72-8
10mg
$79.0 2023-09-10
Life Chemicals
F5072-3893-20mg
2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1058248-72-8
20mg
$99.0 2023-09-10
Life Chemicals
F5072-3893-40mg
2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1058248-72-8
40mg
$140.0 2023-09-10
Life Chemicals
F5072-3893-4mg
2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1058248-72-8
4mg
$66.0 2023-09-10
Life Chemicals
F5072-3893-5mg
2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1058248-72-8
5mg
$69.0 2023-09-10
Life Chemicals
F5072-3893-15mg
2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1058248-72-8
15mg
$89.0 2023-09-10
Life Chemicals
F5072-3893-20μmol
2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1058248-72-8
20μmol
$79.0 2023-09-10
Life Chemicals
F5072-3893-50mg
2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1058248-72-8
50mg
$160.0 2023-09-10

2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one 関連文献

2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-oneに関する追加情報

2-(2-Fluorophenyl)-1-{4-[6-(Pyridin-2-Yl)Pyridazin-3-Yl]Piperazin-1-Yl}Ethan-1-One: A Comprehensive Overview

Introduction

2-(2-Fluorophenyl)-1-{4-[6-(Pyridin-2-Yl)Pyridazin-3-Yl]Piperazin-1-Yl}Ethan-1-One, a compound with CAS No. 1058248728, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a fluorophenyl group, a piperazine ring, and a pyridazine moiety. The integration of these structural elements contributes to its unique chemical properties and potential therapeutic applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, allowing researchers to explore its potential as a lead molecule in drug discovery. The compound's structure is particularly intriguing due to the presence of electron-withdrawing groups, such as the fluorine atom on the phenyl ring, which can significantly influence its reactivity and pharmacokinetic properties. Additionally, the piperazine ring, a common structural motif in pharmaceuticals, enhances the molecule's ability to interact with biological targets, making it a promising candidate for further investigation.

Structural Analysis

The molecular structure of 2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethanone is characterized by three key components: the fluorophenyl group, the piperazine ring, and the pyridazine moiety. The fluorophenyl group introduces electronic effects that can modulate the molecule's reactivity and solubility. The piperazine ring, a six-membered amine-containing structure, is known for its ability to form hydrogen bonds and interact with biological macromolecules such as proteins and nucleic acids. The pyridazine moiety, a nitrogen-containing aromatic ring, adds rigidity to the molecule and may contribute to its stability under physiological conditions.

The arrangement of these groups within the molecule creates a highly functionalized structure that can potentially bind to various biological targets. For instance, the pyridazine moiety may serve as a scaffold for interactions with enzyme active sites or receptor binding pockets. Furthermore, the fluorophenyl group can act as a directing group in biochemical reactions or serve as a site for further functionalization in drug design.

Synthesis and Characterization

The synthesis of CAS No. 1058248728 involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of intermediates such as 6-pyridinylethynylene derivatives and their subsequent coupling with piperazine rings. Advanced techniques such as Suzuki-Miyaura cross-coupling have been employed to achieve high yields and purity in the synthesis process.

Characterization of this compound has been performed using state-of-the-art analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided detailed insights into its molecular structure, confirming the presence of all functional groups and their spatial arrangement.

Pharmacological Properties

Preliminary pharmacological studies have revealed that CAS No. 1058248728 exhibits potent biological activity against various targets relevant to human diseases. For instance, it has shown promise as an inhibitor of kinases involved in cancer progression. Its ability to modulate enzyme activity suggests potential applications in oncology and other therapeutic areas.

In addition to its enzymatic activity, this compound has demonstrated excellent bioavailability when administered orally in preclinical models. This property is crucial for its potential translation into clinical settings. Furthermore, toxicity studies indicate that it has a favorable safety profile at therapeutic doses.

Recent research has also explored its role in neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology. These findings underscore its versatility as a lead compound for diverse therapeutic applications.

Applications and Future Directions

The applications of CAS No. 1058248728 are not limited to drug discovery; it also serves as a valuable tool in chemical biology research. Its unique structure allows it to be used as a probe for studying protein-ligand interactions or as an intermediate in the synthesis of more complex molecules.

Looking ahead, ongoing research aims to optimize this compound's pharmacokinetic properties further while maintaining or enhancing its biological activity. Efforts are also underway to explore its efficacy in combination therapies or as part of drug delivery systems.

In conclusion, CAS No. 1058248728, or 2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yi)pyridazin-3-yi] piperazin-i-yi}ethanone, represents an exciting advancement in modern medicinal chemistry. Its complex structure endows it with unique properties that make it an invaluable asset in both academic research and industrial drug development.

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